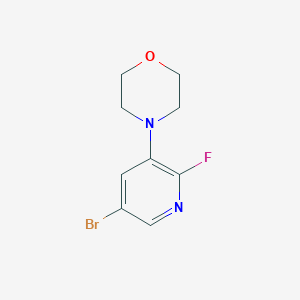

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

描述

Contextual Significance of Pyridine (B92270) Cores in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring is a fundamental aza-heterocycle that is ubiquitous in both organic and medicinal chemistry. nih.gov Its nitrogen atom imparts a unique set of properties compared to its carbocyclic analog, benzene, including increased polarity and basicity. nih.gov This makes the pyridine nucleus a versatile scaffold in drug discovery, with numerous pyridine-containing drugs approved by the US FDA. nih.gov Pyridine derivatives are integral components of many biologically active compounds, including pharmaceuticals and agrochemicals. uni-muenster.dechemeurope.com Their ability to engage in hydrogen bonding and other non-covalent interactions makes them crucial pharmacophores for interacting with biological targets. nih.gov In organic synthesis, pyridines serve as essential building blocks, catalysts, and reagents.

Strategic Roles of Halogen Substituents in Pyridine Ring Functionalization

The introduction of halogen atoms, such as bromine and fluorine, onto the pyridine ring is a key strategy for modulating the chemical and biological properties of the resulting molecules. Halogenation can influence the reactivity of the pyridine ring, directing subsequent functionalization to specific positions. chempanda.com

Fluorine substitution, in particular, has become a vital tool in medicinal chemistry. nih.gov The high electronegativity and small size of the fluorine atom can alter the acidity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins. nih.govnbinno.com The incorporation of fluorine can significantly impact a molecule's lipophilicity and bioavailability, making fluorinated pyridines highly valuable in the design of new therapeutic agents. nih.govnbinno.com

Bromine atoms on the pyridine ring also play a crucial role. They serve as versatile synthetic handles, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chempanda.com This facilitates the construction of complex molecular architectures. Bromination can occur through various methods, and the position of the bromine atom dictates the regioselectivity of subsequent transformations. chempanda.comyoutube.comnih.govtcichemicals.com

The presence of both fluorine and bromine on the same pyridine ring, as in 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, offers a dual advantage: the fluorine atom can confer desirable physicochemical and pharmacological properties, while the bromine atom provides a reactive site for further synthetic elaboration.

Overview of Morpholine-Containing Motifs in Contemporary Chemical Systems

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of drug candidates. pharmjournal.rubohrium.comresearchgate.net Its inclusion in a molecule often leads to enhanced aqueous solubility, metabolic stability, and oral bioavailability. researchgate.net The morpholine moiety is a six-membered heterocycle containing both an ether and a secondary amine functional group. nih.govresearchgate.net

This structural feature allows it to act as a hydrogen bond acceptor and, depending on the substitution pattern, as a hydrogen bond donor. Morpholine and its derivatives are found in a wide array of approved drugs and biologically active compounds, demonstrating their broad therapeutic utility. pharmjournal.runih.gov The flexible, chair-like conformation of the morpholine ring allows it to act as a versatile linker or scaffold, orienting other functional groups for optimal interaction with biological targets. researchgate.net The combination of a morpholine ring with a halogenated pyridine core in hybrid systems like this compound creates molecules with a high potential for use as building blocks in the synthesis of novel compounds with diverse applications. nih.gov

Physicochemical Properties of this compound

While extensive research on the specific applications of this compound is not widely available in public literature, its physicochemical properties can be compiled from available data. These properties underscore its potential as a chemical intermediate in organic synthesis and drug discovery.

| Property | Value |

| CAS Number | 1800399-58-9 |

| Molecular Formula | C₉H₁₀BrFN₂O |

| Molecular Weight | 261.09 g/mol |

| Appearance | Solid |

| Purity | Typically ≥95% |

Interactive Data Table: Key Identifiers

Structure

3D Structure

属性

分子式 |

C9H10BrFN2O |

|---|---|

分子量 |

261.09 g/mol |

IUPAC 名称 |

4-(5-bromo-2-fluoropyridin-3-yl)morpholine |

InChI |

InChI=1S/C9H10BrFN2O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 |

InChI 键 |

RBQLFQDAQLBVBX-UHFFFAOYSA-N |

规范 SMILES |

C1COCCN1C2=C(N=CC(=C2)Br)F |

产品来源 |

United States |

Synthetic Methodologies for 4 5 Bromo 2 Fluoropyridin 3 Yl Morpholine and Congeneric Structures

Precursor Synthesis and Halogenated Pyridine (B92270) Building Blocks

The successful synthesis of the target molecule is critically dependent on the efficient preparation of its constituent precursors: a suitably halogenated pyridine scaffold and the morpholine (B109124) nucleophile.

Synthesis of 5-Bromo-2-fluoropyridine and its Functionalized Analogues

The construction of the pyridine core of the target molecule requires a building block with a specific arrangement of halogen substituents that dictate the regioselectivity of subsequent reactions. The logical precursor for installing a morpholine group at the 3-position via SNAr is 5-bromo-2,3-difluoropyridine (B1283990).

The synthesis of polyhalogenated pyridines often begins with commercially available pyridine derivatives, which are subjected to a series of halogenation and functional group interconversion steps. For instance, the synthesis of 2-Bromo-5-fluoropyridine can be achieved through the diazotization of 2-bromo-5-aminopyridine. guidechem.com Similarly, other functionalized analogues, such as 5-bromo-2-fluoro-4-picoline and 5-bromo-2-fluoro-6-picoline, are prepared from their respective amino-picoline precursors via bromination followed by a diazotization-fluorination sequence. google.com

A key method for introducing fluorine into the pyridine ring is the Balz-Schiemann reaction or modifications thereof, which involves the thermal decomposition of a diazonium fluoroborate salt derived from an aminopyridine. Modern methods often employ anhydrous hydrogen fluoride (B91410) (HF) or its pyridine complex (Olah's reagent) in the presence of sodium nitrite. google.com

The specific precursor, 5-bromo-2,3-difluoropyridine, can be synthesized via a halogen exchange (HALEX) reaction. A patented method describes the preparation of difluoropyridine compounds by treating a beta-halo-alpha-fluoropyridine compound with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF). googleapis.com In this approach, a precursor like 3,5-dibromo-2-fluoropyridine (B1340105) is heated with CsF in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), leading to the selective replacement of the bromine at the 3-position with fluorine to yield 5-bromo-2,3-difluoropyridine. googleapis.com

Table 1: Synthesis Methods for Halogenated Pyridine Precursors

| Precursor | Starting Material(s) | Key Reagents | Reaction Type | Reference |

| 2-Bromo-5-fluoropyridine | 2-Bromo-5-aminopyridine | NaNO₂, HCl/H₂O | Diazotization | guidechem.com |

| 5-Bromo-2-fluoro-picolines | 2-Amino-picolines | NBS, NaNO₂, an. HF | Bromination, Diazotization | google.com |

| 5-Bromo-2,3-difluoropyridine | 3,5-Dibromo-2-fluoropyridine | CsF, DMSO | Halogen Exchange (HALEX) | googleapis.com |

Preparation of Morpholine and Substituted Morpholine Derivatives

Morpholine is a readily available commercial reagent. However, the synthesis of substituted morpholine derivatives, which may be required for producing congeneric structures, employs a variety of synthetic methods. Classical approaches often involve the cyclization of 2-(alkylamino)ethanols or diethanolamine (B148213) derivatives.

More contemporary methods offer greater control over substitution patterns and stereochemistry. These include:

Palladium-catalyzed carboamination: This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.

Indium(III)-catalyzed reductive etherification: This method provides access to various substituted morpholines with high diastereoselectivity.

Multicomponent reactions (MCRs): An Ugi-type MCR followed by an intramolecular cyclization can be used to assemble highly substituted morpholine rings from simple starting materials.

Domino reactions: Copper-catalyzed domino reactions between terminal alkynes, isocyanates, and oxiranes provide an atom-economic route to morpholine derivatives.

These advanced methods expand the toolkit available to chemists for creating a diverse library of morpholine analogues for use in drug discovery and materials science.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Carbon-Nitrogen Bond Formation

The key bond-forming step in the synthesis of 4-(5-bromo-2-fluoropyridin-3-yl)morpholine is the nucleophilic aromatic substitution (SNAr) of a halogen on the pyridine ring by the secondary amine of morpholine.

Chemoselectivity and Regioselectivity in Halogen Displacement (Fluorine vs. Bromine)

In polyhalogenated pyridine systems, the site of nucleophilic attack is governed by the nature of the halogens and their position relative to the ring nitrogen. The pyridine nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho (2,6) and para (4) positions.

Fluorine is a particularly effective activating group and leaving group in SNAr reactions. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex). The ability of fluorine to stabilize this intermediate via a strong inductive effect, coupled with the relative weakness of the C-F bond in the context of the aromatic system's rearrangement, makes it a superior leaving group compared to chlorine or bromine in these reactions. ossila.com

The synthesis of this compound from 5-bromo-2,3-difluoropyridine presents a significant regioselectivity challenge: the substitution must occur at the C-3 position, leaving the C-2 fluorine intact. Generally, the C-2 position is more activated by the ring nitrogen than the C-3 position. quimicaorganica.org However, selective substitution at C-3 can be achieved. The regiochemical outcome is influenced by a combination of electronic and steric factors. The bulky bromine atom at C-5 may sterically hinder the approach of the morpholine nucleophile to the C-2 position, thereby favoring attack at the less hindered C-3 position. The precise conditions of the reaction, including solvent and base, would need to be carefully optimized to favor this unusual regioselectivity. Studies on other substituted dihalopyridines have shown that the electronic nature of substituents can significantly influence the site of attack. researchgate.netwuxiapptec.com

Mechanistic Elucidation of SNAr Pathways, Including Pyridyne Intermediates

The predominant mechanism for the reaction between a polyfluoropyridine and an amine nucleophile is the addition-elimination SNAr pathway. This two-step process involves:

Nucleophilic Addition: The nitrogen atom of morpholine attacks the electron-deficient carbon atom at the C-3 position of 5-bromo-2,3-difluoropyridine. This forms a resonance-stabilized anionic σ-complex known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom and the remaining fluorine substituent.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion from the C-3 position.

While the Meisenheimer pathway is most common, alternative mechanisms can be considered, particularly under strong basic conditions. The formation of a pyridyne (or hetaryne) intermediate is one such possibility. This involves the elimination of HF from 5-bromo-2,3-difluoropyridine to form a highly reactive 5-bromo-2-fluoropyridin-2,3-yne intermediate. The subsequent addition of morpholine to this pyridyne could occur at either C-2 or C-3. Such a mechanism often leads to a mixture of regioisomeric products, and its role would depend on the specific reaction conditions employed. However, for a reaction that yields a single major regioisomer, the classical SNAr addition-elimination mechanism is the more probable pathway. nih.gov

Influence of Reaction Conditions, Solvents, and Bases on SNAr Efficiency

The efficiency and selectivity of the SNAr reaction are highly dependent on the chosen reaction conditions.

Solvents: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Commonly used solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). googleapis.commdpi.com

Bases: A base is typically required to deprotonate the morpholine nitrogen, increasing its nucleophilicity, or to act as a scavenger for the HF generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases such as triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA).

Temperature: The reaction rate is typically increased by heating. However, excessive heat can lead to side reactions and reduced selectivity. The optimal temperature is determined empirically for each specific substrate-nucleophile pair. Reactions involving highly activated fluoroarenes can often proceed at moderate temperatures (e.g., 60-100 °C). mdpi.com

The careful selection and optimization of these parameters are crucial for maximizing the yield of the desired this compound product while minimizing the formation of impurities and regioisomers.

Table 2: Typical Conditions for SNAr of Fluoropyridines with Amines

| Parameter | Condition | Rationale |

| Solvent | Polar Aprotic (e.g., DMSO, DMF) | Enhances nucleophile reactivity; good solubility for reactants. |

| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Acts as an acid scavenger or enhances nucleophilicity. |

| Temperature | 60 - 120 °C | Provides activation energy for the reaction; must be controlled to ensure selectivity. |

| Atmosphere | Inert (e.g., N₂, Ar) | Prevents potential side reactions with atmospheric moisture or oxygen. |

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The formation of the crucial carbon-nitrogen (C-N) bond between the pyridine ring and the morpholine moiety is a key step in the synthesis of the target compound. Palladium- and copper-catalyzed reactions are the most prominent and effective methods to achieve this transformation.

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a powerful and versatile tool for the formation of C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, a plausible approach involves the coupling of a dihalogenated pyridine precursor, such as 3,5-dibromo-2-fluoropyridine or 5-bromo-2,3-difluoropyridine, with morpholine. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Key Components of Buchwald-Hartwig Amination:

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates catalyst regeneration |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

The reaction mechanism typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org Studies on the Buchwald-Hartwig amination of various bromopyridines have demonstrated the feasibility of this approach for synthesizing a wide range of aminopyridine derivatives. rsc.orgchemspider.comnih.gov

Copper-Catalyzed Strategies for Selective C-N Bond Formation

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative and often more economical approach to C-N bond formation. These reactions typically employ a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand, to couple an aryl halide with an amine.

In the context of synthesizing this compound, a copper-catalyzed reaction could involve the coupling of a suitable bromofluoropyridine with morpholine. The reaction conditions, including the choice of copper source, ligand, base, and solvent, are crucial for the success of the transformation.

Recent advancements in copper catalysis have led to the development of milder and more efficient protocols. nih.govnih.govresearchgate.net For instance, the use of ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) can significantly enhance the reaction rate and yield. Three-component copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of highly substituted morpholines. nih.govnih.govresearchgate.net

Derivatization and Scaffold Construction from this compound

The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of derivatives. The bromine atom on the pyridine ring and the nitrogen atom of the morpholine moiety offer key sites for further functionalization.

Strategies for Introducing Additional Functionalities on the Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters. nih.govmdpi.com This is a widely used method for creating biaryl structures.

Stille Coupling: This reaction utilizes organostannanes as coupling partners to introduce alkyl, alkenyl, aryl, or alkynyl groups. nih.gov

Negishi Coupling: Organozinc reagents are employed in this palladium- or nickel-catalyzed reaction to form carbon-carbon bonds.

Lithiation and Subsequent Functionalization: Directed ortho-lithiation of the pyridine ring, followed by quenching with an electrophile, can introduce a variety of substituents. nih.gov

These methods enable the systematic modification of the pyridine ring, allowing for the exploration of structure-activity relationships in medicinal chemistry programs.

Examples of Cross-Coupling Reactions for Pyridine Functionalization:

| Reaction Name | Coupling Partner | Introduced Group |

| Suzuki-Miyaura | Arylboronic acid | Aryl group |

| Stille | Organostannane | Alkyl, Alkenyl, Aryl, Alkynyl |

| Negishi | Organozinc reagent | Alkyl, Aryl, etc. |

Functional Group Transformations on the Morpholine Moiety

The secondary amine of the morpholine ring is a nucleophilic center that can readily undergo various transformations to introduce new functionalities.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or other electrophilic alkylating agents to introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides, introducing acyl groups onto the morpholine nitrogen.

N-Arylation: While the initial C-N bond formation creates an N-aryl morpholine, further arylation is generally not performed on the already substituted morpholine nitrogen within this scaffold.

These transformations on the morpholine moiety can significantly impact the physicochemical properties of the molecule, such as its solubility, basicity, and conformational flexibility.

Chemical Reactivity and Transformation Mechanisms of 4 5 Bromo 2 Fluoropyridin 3 Yl Morpholine

Reactivity of the Pyridine (B92270) Ring Halogens

The pyridine ring of 4-(5-bromo-2-fluoropyridin-3-yl)morpholine is adorned with two distinct halogen atoms: a bromine at the 5-position and a fluorine at the 2-position. This arrangement allows for a range of selective chemical transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The inherent electronic differences between the carbon-bromine and carbon-fluorine bonds, as well as their positions on the pyridine ring, are the principal determinants of the compound's reactivity.

Selective Reactivity of Bromine in Cross-Coupling Reactions

The bromine atom at the C5 position of the pyridine ring is the more reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. nih.gov In these reactions, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.

A variety of aryl and heteroaryl groups can be introduced at the 5-position through Suzuki-Miyaura coupling with the corresponding boronic acids or their derivatives. mdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, Pd(PPh3)4 in the presence of a base like K3PO4 is a commonly employed catalytic system for such transformations. mdpi.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh3)4 | - | K3PO4 | 1,4-Dioxane/Water | 85-95 | Moderate to Good |

| Pd(OAc)2 | Q-Phos | KF | Toluene/Water | Ambient | Varies |

This table presents typical conditions for Suzuki-Miyaura reactions involving bromopyridines and may be applicable to this compound. The yields are generally reported as moderate to good, though specific yields for the target compound are not widely published.

Nucleophilic Displacement of Fluorine for Ether or Amine Introduction

The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This makes the C2 carbon electron-deficient and susceptible to attack by nucleophiles. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion.

This reactivity allows for the introduction of a variety of functional groups at the 2-position. Alcohols and amines, for instance, can readily displace the fluorine to form ethers and amines, respectively. The reaction is typically carried out in the presence of a base to deprotonate the incoming nucleophile, thereby increasing its nucleophilicity.

Table 2: Nucleophilic Aromatic Substitution of 2-Fluoropyridines

| Nucleophile | Base | Solvent | Product Type |

| Alcohols (ROH) | NaH, K2CO3 | DMF, DMSO | Aryl Ethers |

| Amines (R2NH) | K2CO3, Et3N | Acetonitrile (B52724), DMF | Substituted Aminopyridines |

This table outlines common conditions for the nucleophilic displacement of fluorine from 2-fluoropyridines. These conditions are expected to be applicable to this compound for the synthesis of corresponding ethers and amines.

Comparative Reactivity Studies of Halogens at Different Pyridine Positions

In dihalogenated pyridines, the site of reactivity often depends on the nature of the chemical transformation. For palladium-catalyzed cross-coupling reactions, the reactivity order of halogens is generally I > Br > Cl > F, which correlates with the carbon-halogen bond dissociation energies. nih.gov Therefore, in this compound, the C-Br bond is preferentially cleaved in reactions like Suzuki or Buchwald-Hartwig couplings.

Conversely, for nucleophilic aromatic substitution, the reactivity is governed by the stability of the intermediate and the leaving group ability. The strong electron-withdrawing nature of fluorine makes the carbon to which it is attached highly electrophilic, and fluoride is an excellent leaving group in SNAr reactions. The position of the halogen also plays a critical role; halogens at the 2- and 4-positions of the pyridine ring are more activated towards nucleophilic attack than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. nih.gov Thus, the fluorine at the C2 position of the target molecule is significantly more susceptible to nucleophilic displacement than the bromine at the C5 position.

This differential reactivity allows for a sequential functionalization strategy, where a cross-coupling reaction can be performed at the C5-Br position, followed by a nucleophilic substitution at the C2-F position.

Chemical Transformations Involving the Morpholine (B109124) Nitrogen

The morpholine moiety in this compound possesses a nitrogen atom that retains its characteristic nucleophilic and basic properties. nih.gov While the primary focus of synthetic modifications often lies on the pyridine ring, the morpholine nitrogen can participate in various chemical transformations.

The nitrogen atom can be protonated by acids to form morpholinium salts. It can also act as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of quaternary ammonium (B1175870) salts or amides, respectively. The reactivity of the morpholine nitrogen is, however, influenced by the electronic nature of the substituted pyridine ring to which it is attached. The electron-withdrawing effect of the bromofluoropyridyl group can slightly reduce the nucleophilicity of the morpholine nitrogen compared to an unsubstituted N-arylmorpholine. Despite this, the nitrogen's lone pair of electrons remains available for chemical reactions. The morpholine ring is a common feature in many biologically active compounds, often contributing to improved pharmacokinetic properties. nih.gove3s-conferences.org

Exploration of Tandem Reactions and One-Pot Synthetic Sequences

The orthogonal reactivity of the bromine and fluorine substituents on the pyridine ring of this compound makes it an ideal substrate for tandem and one-pot synthetic sequences. These strategies offer significant advantages in terms of efficiency, atom economy, and reduced purification steps.

A plausible one-pot, two-step sequence could involve the initial selective Suzuki-Miyaura coupling at the C5-Br position, followed by the introduction of a nucleophile to displace the C2-F atom without the need for isolation of the intermediate. nih.govresearchgate.net The success of such a sequence would depend on the careful selection of catalysts and reaction conditions to ensure compatibility between the two distinct reaction types. For example, a palladium catalyst used for the Suzuki coupling should not interfere with the subsequent nucleophilic substitution, or it should be easily deactivated or removed. The choice of base is also critical, as it must be suitable for both the transmetalation step of the Suzuki coupling and for activating the nucleophile in the SNAr step.

While specific examples of tandem reactions involving this compound are not extensively documented in the literature, the principles of orthogonal reactivity of dihalopyridines are well-established, suggesting the feasibility of such synthetic strategies. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of 4 5 Bromo 2 Fluoropyridin 3 Yl Morpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides definitive evidence of its covalent framework and conformational details.

While standard ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are indispensable for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the two protons on the pyridine (B92270) ring (H-4 and H-6). It would also confirm the connectivity within the morpholine (B109124) ring, showing correlations between the protons on adjacent carbons (e.g., between the protons of the -CH₂-N- and -CH₂-O- groups).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded protons and carbons. This technique allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the signals for the pyridine C-4 and C-6 carbons would be correlated with their attached proton signals, and the morpholine -CH₂- signals in the ¹³C spectrum would be linked to their corresponding proton resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for mapping out the connections between different fragments of the molecule and assigning quaternary (non-protonated) carbons. Key HMBC correlations would be expected from the morpholine protons adjacent to the nitrogen to the C-3 carbon of the pyridine ring, confirming the point of attachment. Correlations from the pyridine protons (H-4 and H-6) to other carbons in the aromatic ring would solidify the substitution pattern.

The following tables outline the predicted NMR assignments for this compound based on established chemical shift principles.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyridine C-2 | - | ~158 (d, ¹JCF ≈ 240 Hz) | H-4, Morpholine H-a |

| Pyridine C-3 | - | ~130 | H-4, Morpholine H-a |

| Pyridine C-4 | ~7.5 | ~125 | C-2, C-3, C-5, C-6 |

| Pyridine C-5 | - | ~115 | H-4, H-6 |

| Pyridine C-6 | ~8.1 | ~145 | C-2, C-4, C-5 |

| Morpholine C-a (-CH₂-N) | ~3.2 | ~50 | C-3, C-b |

| Morpholine C-b (-CH₂-O) | ~3.8 | ~66 | C-a |

NMR spectroscopy is a powerful tool for assessing the purity of a sample, particularly for distinguishing between regioisomers. The synthesis of this compound could potentially yield other isomers, such as 4-(5-bromo-3-fluoropyridin-2-yl)morpholine. The distinct electronic environments in these isomers would lead to significantly different ¹H and ¹³C chemical shifts and coupling patterns, allowing for their clear differentiation and the confirmation of regioisomeric purity.

Furthermore, ¹H NMR can provide insight into the conformational preferences of the morpholine ring. In solution, the morpholine ring typically adopts a chair conformation. The chemical shifts and coupling constants of the axial and equatorial protons on the morpholine ring are generally distinct, and their analysis can confirm this conformational preference.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₁₀BrFN₂O), the calculated exact mass can be compared to the experimental value to confirm the elemental composition.

HRMS Data for Molecular Formula Confirmation

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |

|---|---|---|

| C₉H₁₀BrFN₂O | 261.0033 | Within 5 ppm tolerance |

Note: The presence of bromine would result in a characteristic isotopic pattern ([M]⁺ and [M+2]⁺) with nearly equal intensity, which is a key signature in the mass spectrum.

Analysis of the fragmentation patterns in the mass spectrum provides further structural confirmation. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. Plausible fragmentation pathways include the retro-Diels-Alder cleavage of the morpholine ring and the loss of the entire morpholine moiety or the bromine atom from the pyridine ring.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable to derivatives)

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of a suitable derivative can provide definitive proof of its three-dimensional structure in the solid state. This technique yields precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule without ambiguity.

For morpholine-containing compounds, crystallography confirms the expected chair conformation of the six-membered ring. For example, analysis of related structures reveals key intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate the crystal packing arrangement. A study on the derivative 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol demonstrated the presence of weak C-H···O hydrogen bonds and a short Br···O interaction, illustrating the types of non-covalent forces that can be identified. bldpharm.comchemicalbook.com

Representative Crystallographic Data for a Morpholine Derivative

| Parameter | Value for 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol bldpharm.comchemicalbook.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.026 |

| b (Å) | 8.3448 |

| c (Å) | 14.279 |

| β (°) | 91.98 |

| Key Interaction | Short Br···O contact [3.1338 (19) Å] |

This data exemplifies how crystallography provides an exact spatial map of the atoms, confirming the solid-state conformation and revealing subtle interactions that influence the macroscopic properties of the material.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be expected to show distinct bands corresponding to the vibrations of the substituted pyridine ring and the morpholine moiety.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring are found just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ region.

C-O and C-N stretching: The strong C-O-C ether stretch of the morpholine ring is a characteristic band, typically appearing around 1115 cm⁻¹. The C-N stretching vibrations are usually found in the 1250-1020 cm⁻¹ range.

C-F and C-Br stretching: The C-F stretch gives a strong band in the 1250-1000 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, typically between 600-500 cm⁻¹.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Pyridine Ring |

| C-H stretch (aliphatic) | 2950-2850 | Morpholine Ring |

| C=C / C=N stretch | 1600-1450 | Pyridine Ring |

| C-O-C stretch (ether) | 1150-1100 | Morpholine Ring |

| C-F stretch | 1250-1000 | Fluoropyridine |

| C-Br stretch | 600-500 | Bromopyridine |

The combined information from IR and Raman spectra provides a comprehensive fingerprint of the molecule, allowing for rapid confirmation of the presence of key functional groups and serving as a valuable tool for quality control.

Computational Chemistry and Theoretical Investigations of 4 5 Bromo 2 Fluoropyridin 3 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. researchgate.net These methods provide a detailed picture of electron distribution, which governs the molecule's geometry, stability, and reactivity.

Energy Minimization and Geometrical Optimization of the Compound and Transition States

The first step in most computational analyses is to determine the most stable three-dimensional structure of the molecule through energy minimization and geometrical optimization. This process computationally finds the lowest energy arrangement of the atoms, corresponding to the most probable structure at 0 Kelvin.

For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, the optimization would reveal key structural parameters. The morpholine (B109124) ring is expected to adopt a stable chair conformation. The pyridine (B92270) ring, being aromatic, would be planar. The rotational barrier around the C3-N bond connecting the pyridine and morpholine rings would determine the relative orientation of the two rings. Based on studies of similar heterocyclic systems, a non-coplanar arrangement is anticipated to minimize steric hindrance.

While direct optimized data for this molecule is scarce, typical bond lengths for its constituent parts can be estimated from related, computationally studied compounds.

Table 1: Representative Geometrical Parameters from DFT Calculations on Analogous Structures

| Parameter | Bond | Typical Calculated Bond Length (Å) |

|---|---|---|

| C-Br | Pyridine-Br | 1.88 - 1.91 |

| C-F | Pyridine-F | 1.33 - 1.36 |

| C-N | Pyridine-Morpholine | 1.38 - 1.42 |

| C-O | Morpholine | 1.42 - 1.44 |

Note: Data is illustrative and based on general values from DFT studies on bromo-pyridines and morpholine-containing compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests the molecule is more reactive and easily polarizable, whereas a large gap indicates higher stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and pyridine rings. The LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The HOMO→LUMO transition would thus represent an intramolecular charge transfer. mdpi.com

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy Range (eV) | Description |

|---|---|---|

| HOMO | -6.5 to -7.5 | Localized on pyridine and morpholine rings; region of electron donation. |

| LUMO | -0.5 to -1.5 | Localized on the electron-deficient pyridine ring; region of electron acceptance. |

Note: Energy values are estimations based on DFT studies of similar bromo-fluoropyridine derivatives. mdpi.comsemanticscholar.orgnih.gov

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for predicting non-covalent interactions, as it highlights regions of positive and negative potential. deeporigin.commdpi.com Typically, red or yellow areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack). Green areas are neutral or nonpolar. mdpi.com

In the ESP map of this compound, distinct regions of charge distribution are expected:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom in the morpholine ring and the nitrogen atom of the pyridine ring. These sites are the primary locations for hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the morpholine ring.

Halogen Regions: The fluorine and bromine atoms create a complex potential distribution on the pyridine ring, with the potential for halogen bonding interactions.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netmdpi.com It is a cornerstone of structure-based drug design. nih.gov

Although specific docking studies featuring this compound are not prominent in the literature, its structural features suggest it could be a versatile ligand. The morpholine moiety is a common pharmacophore known to improve pharmacokinetic properties and act as a hydrogen bond acceptor. nih.gove3s-conferences.org The pyridine ring can participate in π-π stacking or cation-π interactions with aromatic amino acid residues in a protein's active site. The bromine atom can form halogen bonds, which are increasingly recognized as important in ligand-protein binding.

Docking simulations of this compound into various kinase or protease active sites would likely hypothesize that:

The morpholine oxygen acts as a key hydrogen bond acceptor with donor residues like lysine (B10760008) or arginine.

The pyridine nitrogen may also accept hydrogen bonds.

The aromatic pyridine ring could form favorable stacking interactions with residues such as tyrosine, phenylalanine, or tryptophan.

Conformational Analysis and Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations explore this dynamic behavior.

Conformational analysis would systematically study the rotation around the C-N bond linking the pyridine and morpholine moieties to identify all low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) simulations place the molecule in a simulated environment (e.g., a box of water molecules) and use classical mechanics to model its motion over time. mdpi.com An MD simulation of this compound would provide insights into:

The stability of the lowest-energy conformer in a solution.

The flexibility of the molecule, including the chair-boat interconversion of the morpholine ring.

The formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules, giving an indication of its solubility.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which is crucial for confirming the structure of a synthesized compound. mdpi.comresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. wu.ac.th For this compound, calculations would provide theoretical shifts that could be compared with experimental data for structural verification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Morpholine -CH₂- adjacent to Oxygen | 3.7 - 3.9 | 65 - 70 |

| Morpholine -CH₂- adjacent to Nitrogen | 3.1 - 3.4 | 48 - 52 |

| Pyridine H (at C4) | 7.8 - 8.1 | 140 - 145 |

| Pyridine H (at C6) | 8.2 - 8.4 | 148 - 152 |

| Pyridine C-F | N/A | 155 - 160 (JCF coupling expected) |

| Pyridine C-Br | N/A | 110 - 115 |

Note: These are estimated ranges based on the analysis of similar chemical structures. Actual values depend on the specific electronic environment.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that would appear in an infrared (IR) or Raman spectrum. researchgate.netnih.gov This allows for the assignment of experimental spectral bands to specific molecular motions. Key predicted vibrations for this molecule would include:

C-H stretching from the morpholine and pyridine rings.

C-O-C asymmetric and symmetric stretching of the ether linkage in the morpholine ring.

Aromatic C=C and C=N stretching modes from the pyridine ring.

C-F and C-Br stretching modes.

These computational investigations, from static electronic structure to dynamic behavior and spectroscopic prediction, provide a comprehensive theoretical profile of this compound, guiding further experimental work and application.

Application As a Chemical Scaffold and Building Block in Preclinical Medicinal Chemistry Research

Design Principles for Pyridine-Morpholine Scaffolds in Molecular Recognition

The design of bioactive molecules often relies on "privileged structures," which are scaffolds capable of binding to multiple biological targets. mdpi.com The pyridine-morpholine framework is considered one such scaffold. researchgate.netmdpi.com The morpholine (B109124) ring, with its non-planar, chair-like conformation and basic nitrogen atom, can improve the physicochemical profile of a drug candidate. nih.gov It often imparts better solubility and metabolic resistance compared to more lipophilic or metabolically labile groups like piperidine (B6355638). dndi.orglifechemicals.com The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov

The pyridine (B92270) ring acts as a bioisostere for a phenyl ring but offers distinct advantages, including the ability of the ring nitrogen to act as a hydrogen bond acceptor and to modulate the pKa of the molecule. mdpi.com In the context of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, the fluorine atom at the 2-position is a key design element. This electron-withdrawing group can lower the basicity of the pyridine nitrogen, which can be crucial for optimizing binding or improving cell permeability. Furthermore, the C-F bond can form favorable interactions with protein targets and is often used to block metabolic oxidation at that position. nih.gov The bromine at the 5-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through cross-coupling reactions, thus enabling extensive exploration of the chemical space around the core scaffold. arabjchem.org

Structure-Activity Relationship (SAR) Studies via Derivatization and Analog Generation

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov The this compound scaffold is well-suited for SAR exploration due to its multiple points for chemical modification.

The halogen atoms on the pyridine ring are primary sites for derivatization. The bromine atom at the 5-position is particularly useful for introducing molecular diversity. It can be readily functionalized using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These methods allow for the attachment of various aryl, heteroaryl, or alkyl groups. By systematically varying the substituents at this position, researchers can probe interactions with specific pockets of a target protein, aiming to enhance potency and selectivity.

For instance, in the development of kinase inhibitors, modifying the substituent at a position analogous to the 5-bromo site on the pyridine ring can dramatically impact target affinity and selectivity across the kinome. nih.gov Studies on related 6-bromoquinoline (B19933) derivatives have shown that introducing different pyridine rings at the bromine position significantly alters inhibitory activity against Receptor-Interacting Protein Kinase 2 (RIPK2). nih.gov This highlights the principle that the 5-bromo position is a critical vector for exploring deep binding pockets or solvent-exposed regions of a target.

Table 1: Illustrative SAR at the 5-Bromo Position of a Related Scaffold for RIPK2 Inhibition This table presents data for 4-aminoquinoline (B48711) derivatives to illustrate the principle of derivatization at a bromo-substituted heterocyclic core.

| Compound ID | R Group (at Bromo Position) | RIPK2 IC₅₀ (nM) |

|---|---|---|

| 1 | Phenyl | 50.1 |

| 2 | 4-Pyridinyl | 5.1 |

| 3 | 3-Pyridinyl | 11.2 |

| 4 | 2-Pyridinyl | 32.2 |

Data sourced from a study on 4-aminoquinoline derivatives as RIPK2 inhibitors. nih.gov

The morpholine ring itself is another site for modification, although it is often retained for its favorable pharmacokinetic properties. nih.govnih.gov SAR studies may involve replacing the morpholine with other cyclic amines, such as piperidine, piperazine, or thiomorpholine, to assess the importance of the ring's heteroatoms and conformation. For example, replacing a piperidine ring with a morpholine in one antiprotozoal series rendered the compound inactive, demonstrating the critical role of this moiety in maintaining biological activity for that specific target. dndi.org Further modifications could include adding substituents to the carbon atoms of the morpholine ring to probe for additional binding interactions or to alter the molecule's conformational preferences. lifechemicals.com

Utilization in the Development of Targeted Small Molecules for Research

The this compound scaffold is a key intermediate in the synthesis of targeted small molecules for preclinical research, particularly in oncology and immunology. nih.govsemanticscholar.orgmdpi.com Its pre-functionalized nature allows for efficient and modular synthesis of complex molecules designed to interact with specific biological targets.

The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. ed.ac.uk The pyridine-morpholine scaffold is frequently found in these inhibitors. The 2-substituted pyridine motif can serve as an effective "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. arabjchem.orgresearchgate.net The morpholine group often points towards the solvent-exposed region, enhancing solubility without interfering with key binding interactions. nih.gov The 5-bromo position provides the attachment point for the rest of the molecule, which is tailored to occupy the hydrophobic pocket of the kinase active site, thereby driving potency and selectivity. researchgate.net

Similarly, this scaffold is relevant for developing inhibitors of other enzymes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the pyrimidine (B1678525) biosynthesis pathway and a target for autoimmune diseases. nih.gov Research has shown that derivatives containing a 5-bromo-3-fluoropyridine core exhibit potent inhibition of human DHODH, indicating the utility of this substitution pattern for targeting this enzyme class. nih.gov

Table 2: Examples of Targeted Enzyme Inhibitors Employing Related Pyridine Scaffolds

| Compound Type | Target Enzyme | Scaffold Feature | Reported Activity |

|---|---|---|---|

| Bromo-pyrimidine Derivative | Bcr-Abl Tyrosine Kinase | 5-Bromo-pyrimidine with morpholine | IC₅₀ in nanomolar range |

| 3-Fluoropyridine Derivative | Human DHODH | 5-Bromo-3-fluoropyridine | pMIC₅₀ = 5.9 (viral replication assay) |

| Thiadiazinone Derivative | Kinase (Solid Tumors) | 5-(2-Fluoropyridin-4-yl) | IC₅₀ = 5.7 µM (Prostate cancer cell line) |

Data sourced from studies on kinase and DHODH inhibitors. researchgate.netnih.govnih.gov

Beyond enzyme inhibitors, the this compound scaffold is suitable for designing ligands for various receptors. nih.govnih.gov For use as in vitro biological probes, small molecules need to be selectively derivatized to incorporate reporter tags such as fluorescent dyes, biotin (B1667282), or photo-activatable cross-linkers. The bromine atom on the scaffold is an ideal handle for this purpose. Through reactions like Sonogashira or Suzuki coupling, alkynes or other functional groups can be installed, which can then be conjugated to the desired tag using click chemistry or other biocompatible reactions. The core scaffold provides the binding affinity and selectivity for the target receptor, while the attached probe enables visualization, quantification, or identification of the target protein in complex biological systems. mdpi.com The favorable physicochemical properties imparted by the morpholine moiety can also be advantageous for probes used in cell-based assays. nih.gov

Application in Probe Development for Biological System Interrogation

The unique structural characteristics of this compound make it a valuable starting point for the development of chemical probes. These probes are essential tools in chemical biology for the investigation and visualization of biological systems. The strategic placement of reactive groups on this scaffold allows for its conjugation to reporter molecules, such as fluorescent dyes or affinity tags, without significantly compromising its binding affinity to a target protein.

The bromine atom on the pyridine ring is particularly noteworthy in this context. It serves as a versatile chemical handle for introducing modifications through various cross-coupling reactions. This allows for the attachment of linkers or reporter groups, a crucial step in transforming a bioactive compound into a functional chemical probe. For instance, the bromine can be substituted with moieties that facilitate photoaffinity labeling, enabling researchers to covalently link the probe to its biological target upon photoactivation. This technique is instrumental in target identification and validation studies.

Furthermore, the 2-fluoro-3-morpholinopyridine core structure can be a key determinant of selective binding to a biological target. By developing probes based on this scaffold, researchers can investigate the role of specific proteins in cellular pathways and disease processes. The morpholine group often contributes to favorable physicochemical properties, such as improved solubility and cell permeability, which are critical for the effective functioning of a chemical probe in a cellular environment.

| Feature of this compound | Utility in Probe Development | Example Application |

| 5-Bromo Substituent | Serves as a versatile handle for chemical modification via cross-coupling reactions. | Attachment of fluorescent dyes, biotin tags, or photoaffinity labels for target identification and imaging. |

| 2-Fluoro Substituent | Can enhance binding affinity and selectivity to the target protein. | Development of selective probes for specific enzyme isoforms or receptor subtypes. |

| 3-Morpholine Group | Often improves solubility, metabolic stability, and cell permeability. | Creation of cell-permeable probes for studying intracellular targets and pathways. |

| Pyridine Core | Provides a rigid scaffold for the precise spatial arrangement of functional groups. | Design of probes with high affinity and specificity for their biological targets. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Preclinical Research

In the realm of preclinical drug discovery, scaffold hopping and bioisosteric replacement are powerful strategies employed to optimize lead compounds, overcome liabilities such as poor metabolic stability, and discover novel intellectual property. nih.gov The this compound scaffold itself can be a product of such strategies or serve as a starting point for further exploration.

Scaffold Hopping:

Scaffold hopping involves the replacement of a core molecular structure (scaffold) with a chemically different but functionally equivalent one. rsc.org For instance, a research program might start with a lead compound containing a phenyl-morpholine core. To improve properties like metabolic stability, a scaffold hop to a pyridinyl-morpholine core, such as that in this compound, could be explored. The introduction of the nitrogen atom into the aromatic ring can alter the electronic properties and metabolic profile of the molecule, potentially circumventing oxidation pathways that affect the phenyl ring. nih.gov

Conversely, the 2-fluoro-3-morpholinopyridine scaffold can be used as a starting point for hopping to other heterocyclic systems. Researchers might replace the pyridine ring with other six-membered heterocycles like pyrimidine or pyrazine, or even with five-membered rings such as pyrazole (B372694) or imidazole, in an effort to fine-tune biological activity and physicochemical properties. nih.gov

Bioisosteric Replacement:

Bioisosteric replacement refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, resulting in a compound that retains similar biological activity. enamine.netnih.gov The morpholine moiety in this compound is a common subject for bioisosteric replacement. While morpholine often imparts favorable properties, it can also be a site of metabolic degradation. enamine.netpharmaceutical-business-review.com

To address this, medicinal chemists may replace the morpholine ring with other cyclic amines or ethers that mimic its size, shape, and hydrogen bonding capacity. The goal of such replacements is often to enhance metabolic stability, modulate lipophilicity, or improve target engagement. pharmaceutical-business-review.com

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Morpholine | Thiomorpholine | Modulate polarity and metabolic stability. |

| Morpholine | Piperazine | Introduce an additional site for substitution to explore structure-activity relationships. |

| Morpholine | Piperidine | Reduce hydrogen bond acceptor count and potentially increase lipophilicity. |

| Fluorine | Hydrogen or Chlorine | Fine-tune electronic properties and binding interactions. |

| Bromine | Chlorine or Cyano group | Alter size, electronics, and potential for metabolic reactions. |

By systematically applying these strategies, researchers can generate a diverse library of compounds based on the this compound template, leading to the identification of preclinical candidates with optimized pharmacological profiles.

Future Directions and Emerging Research Avenues for 4 5 Bromo 2 Fluoropyridin 3 Yl Morpholine Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 4-(5-bromo-2-fluoropyridin-3-yl)morpholine and its analogs will increasingly prioritize green and sustainable chemistry principles. ijarsct.co.innih.govresearchgate.net Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. vcu.edu Future research will likely focus on developing more eco-friendly and efficient synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of pyridine (B92270) derivatives. ijarsct.co.inresearchgate.netacs.org Its application to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. vcu.edu Developing a flow-based synthesis would enable more efficient and consistent production of the target compound. vcu.edu

Green Catalysts: The exploration of reusable and non-toxic catalysts, such as biocatalysts or heterogeneous catalysts, will be crucial. ijarsct.co.inresearchgate.netrsc.org These catalysts can minimize waste and avoid the use of heavy metals, aligning with the principles of sustainable chemistry. rsc.org

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents to solvent-free conditions or using water as a solvent are key goals in green chemistry. ijarsct.co.innih.govresearchgate.net Research into solid-state reactions or reactions in aqueous media for the synthesis of this pyridine derivative will be a significant step forward.

| Sustainable Synthetic Approach | Potential Advantages | References |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, fewer byproducts | ijarsct.co.inresearchgate.netacs.org |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control | vcu.edu |

| Green Catalysts | Reusability, reduced toxicity, waste minimization | ijarsct.co.inresearchgate.netrsc.org |

| Solvent-Free/Aqueous Reactions | Reduced use of volatile organic compounds, lower environmental impact | ijarsct.co.innih.govresearchgate.net |

Expanding the Scope of Regioselective and Stereoselective Functionalization

The existing functional groups on this compound provide multiple handles for further chemical modification. Future research will focus on expanding the toolbox of regioselective and stereoselective functionalization techniques to create a diverse range of novel derivatives.

The electron-deficient nature of the pyridine ring, accentuated by the fluorine and bromine substituents, makes it susceptible to nucleophilic attack. imperial.ac.uk However, achieving site-selectivity in the functionalization of polysubstituted pyridines remains a challenge. rsc.orgnih.gov Future efforts will likely concentrate on:

Regioselective C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. rsc.org Developing methods for the selective functionalization of the remaining C-H bond on the pyridine ring of the target molecule will open up new avenues for creating diverse analogs. nih.gov Research into directing groups and catalyst control will be paramount in achieving high regioselectivity. nih.gov

Stereoselective Synthesis of Chiral Derivatives: The introduction of chirality can have profound effects on the biological activity and material properties of a molecule. Future research will explore the stereoselective synthesis of chiral morpholine (B109124) and pyridine derivatives. nih.govnih.govrsc.org This could involve the use of chiral catalysts or starting materials to produce enantiomerically pure compounds. researchgate.net The development of methods for the stereoselective synthesis of substituted morpholines is particularly desirable for applications in drug discovery. nih.gov

Advanced Integrated Computational and Experimental Design Approaches

The integration of computational chemistry with experimental synthesis and testing is becoming an indispensable tool in modern chemical research. For this compound, these integrated approaches will accelerate the discovery of new derivatives with desired properties.

Future research in this area will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of molecular properties, including reactivity, electronic structure, and spectroscopic characteristics. ias.ac.inresearcher.liferesearchgate.netnih.govbohrium.com By modeling the effects of different substituents on the pyridine ring, researchers can rationally design new molecules with tailored properties. ias.ac.inresearcher.life

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish correlations between the chemical structure of a molecule and its biological activity or physical properties. nih.gov This approach can be used to guide the design of new derivatives of this compound with enhanced performance for specific applications.

Prediction of Reactivity and Nucleophilicity: Computational methods can predict the most likely sites for chemical reactions and the nucleophilic character of different atoms in the molecule. ias.ac.inresearcher.life This information can guide synthetic chemists in designing effective reaction strategies for the functionalization of the parent compound.

| Computational Method | Application in Research | References |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic structure, and spectroscopic properties. | ias.ac.inresearcher.liferesearchgate.netnih.govbohrium.com |

| QSAR Modeling | Correlation of chemical structure with biological activity or physical properties. | nih.gov |

| Reactivity Prediction | Identification of likely reaction sites and prediction of nucleophilicity. | ias.ac.inresearcher.life |

Exploration in New Material Science Applications

While traditionally, compounds like this compound are explored in medicinal chemistry, their unique electronic properties make them promising candidates for applications in material science, particularly in the field of organic electronics. nih.govrsc.orgresearchgate.netnbinno.com

Future research will focus on harnessing the potential of this scaffold in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based materials are increasingly being used as electron-transporting materials in OLEDs due to their high triplet energy and good film-forming properties. rsc.orgresearchgate.net The electron-deficient nature of the pyridine ring in this compound makes it an attractive core for designing new materials for OLEDs. nbinno.com By strategically modifying the substituents, it may be possible to tune the optoelectronic properties for specific applications. nih.gov

Organic Solar Cells (OSCs): Donor-acceptor based pyridine derivatives have shown promise in OSCs. rsc.org The combination of electron-donating (morpholine) and electron-withdrawing (fluoro, bromo) groups in the target molecule provides a built-in donor-acceptor character that could be exploited in the design of new materials for photovoltaics.

Sensors and Probes: The pyridine nitrogen can act as a coordination site for metal ions, and the electronic properties of the ring can be sensitive to the local environment. This suggests that derivatives of this compound could be developed as fluorescent sensors or probes for detecting specific analytes.

Integration into High-Throughput Synthesis and Screening Research Libraries

The structural core of this compound is well-suited for inclusion in chemical libraries for high-throughput screening (HTS) in drug discovery and other fields. nih.govnih.govresearchgate.net The presence of multiple functionalization points allows for the rapid generation of a large number of diverse analogs.

Future directions in this area will involve:

Combinatorial Synthesis: Developing robust and automated synthetic methods for the parallel synthesis of a library of derivatives based on the this compound scaffold. nih.govresearchgate.net This will enable the rapid exploration of a large chemical space.

Scaffold for Drug Discovery: The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties. nih.govacs.orgresearchgate.netacs.orgcancer.gov The combination of the morpholine group with the functionalized pyridine ring makes this compound an attractive starting point for the discovery of new therapeutic agents targeting a wide range of diseases. nih.govacs.org

Fragment-Based Drug Discovery: The core structure can serve as a valuable fragment for fragment-based drug discovery campaigns, where small, low-complexity molecules are screened for binding to a biological target.

By pursuing these future research directions, the scientific community can fully exploit the potential of this compound, leading to innovations in sustainable chemistry, materials science, and drug discovery.

常见问题

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated byproducts.

- Recrystallization : Polar solvents (ethanol/water mixtures) exploit solubility differences induced by bromine and fluorine .

- HPLC : Reverse-phase C18 columns resolve closely related regioisomers, especially for analytical-scale purity checks .

How to analyze and resolve contradictory mass spectrometry data indicating potential byproducts?

Q. Advanced

- Tandem MS (MS/MS) : Fragment patterns distinguish between isobaric species (e.g., bromine vs. chlorine adducts).

- Isotopic Labeling : Introduce or labels to track fragmentation pathways.

- Parallel Synthesis : Compare with intentionally synthesized byproducts (e.g., dihalogenated analogs) to match retention times and spectra .

What stability considerations apply when storing this compound?

Basic

Store at 2–8°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as the morpholine ring may hydrolyze under acidic or basic conditions. Use inert atmospheres (argon) for long-term storage .

How can bromo and fluoro groups be strategically replaced to modulate biological activity in analogs?

Q. Advanced

- Bioisosteric Replacement : Substitute Br with CF or I to alter lipophilicity and binding affinity.

- Fluorine Scanning : Systematically replace hydrogen atoms with fluorine to study steric/electronic effects on target engagement .

- Click Chemistry : Introduce triazole or tetrazole rings via azide-alkyne cycloaddition, leveraging the bromine as a leaving group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。